(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide
CAS No.: 251634-22-7
Cat. No.: VC0549486
Molecular Formula: C61H107N19O14
Molecular Weight: 1330.64
Purity: >99 %
* For research use only. Not for human or veterinary use.
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide - 251634-22-7](/images/no_structure.jpg)
Specification
CAS No. | 251634-22-7 |
---|---|
Molecular Formula | C61H107N19O14 |
Molecular Weight | 1330.64 |
IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |
Standard InChI | InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
Standard InChI Key | IFTSFTVOMZTNME-ZUSDHBTASA-N |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N |
SMILES | CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |
Boiling Point | N/A |
Melting Point | N/A |
Introduction
Chemical Structure and Nomenclature
The compound named (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide represents a highly complex peptide-based structure. The systematic name reveals several key structural features that define this molecule. Analysis of the nomenclature indicates the presence of multiple amino acid residues with (2S) stereochemistry, which corresponds to the natural L-configuration of amino acids commonly found in biological systems.
The name reveals that this compound contains several key functional groups including multiple amide bonds (indicated by "-oxo-" and "-carbamoyl-" terms), amine groups, and a tetradecanoyl (C14 fatty acid) chain. The presence of "diaminomethylideneamino" groups suggests guanidino functional groups, which are characteristic of arginine residues. The "pyrrolidin" components indicate proline amino acid residues incorporated into the structure.
Based on structural analysis, this compound appears to be a complex peptide with potential lipopeptide characteristics due to the tetradecanoyl chain. Such compounds often demonstrate interesting biological activities related to their amphipathic nature, where they contain both hydrophilic peptide regions and hydrophobic lipid components.
Structural Characteristics and Properties
The complex peptide structure features numerous important characteristics that likely influence its physical, chemical, and biological properties. The molecule contains multiple peptide bonds formed between amino acid residues, creating a complex three-dimensional structure. The presence of (2S) stereochemistry at multiple carbon centers throughout the molecule indicates a specific spatial arrangement that is likely crucial for any biological activity.
Key structural elements include:
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Multiple proline residues (pyrrolidine rings) that create distinctive kinks in the peptide backbone
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Guanidino groups (from the diaminomethylideneamino components) that carry positive charges at physiological pH
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A tetradecanoyl (C14) fatty acid chain that contributes hydrophobicity
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Numerous amide bonds that can participate in hydrogen bonding
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A hydroxyl group (from the 3-hydroxy component) that adds additional hydrogen bonding capability
These structural elements suggest the compound may have amphipathic properties, with both hydrophilic and hydrophobic regions. Such characteristics are often found in membrane-active peptides, antimicrobial compounds, or cell-penetrating peptides.
Analytical Characterization Techniques
Characterization of such a complex peptide requires a multifaceted analytical approach. Several complementary techniques would be essential for confirming its structure and purity:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular weight and formula of the compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) analysis would be particularly suitable. Tandem mass spectrometry (MS/MS) could provide valuable information about the peptide sequence by analyzing fragmentation patterns.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy, including 1D (1H, 13C) and 2D experiments (COSY, TOCSY, HSQC, HMBC, NOESY), would be essential for confirming the connectivity and stereochemistry of the molecule. The presence of multiple proline residues would create distinct signals due to their cyclic structure and cis/trans isomerism around the peptide bonds.
Chromatographic Methods
HPLC with various detection methods would be vital for assessing purity and for purification. Given the complex nature of the compound, specialized chromatographic conditions might be necessary to achieve adequate separation from structurally similar impurities.
Structure-Activity Relationship Considerations
Understanding the relationship between the structure of this complex peptide and its biological activity would be crucial for any therapeutic development. Several structural features likely play key roles in its activity:
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The specific (2S) stereochemistry at multiple centers is likely critical for proper folding and receptor recognition
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The tetradecanoyl chain may facilitate membrane interaction or provide a hydrophobic anchor
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The multiple proline residues likely create specific turns in the peptide backbone
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The guanidino groups may participate in key binding interactions through salt bridges or hydrogen bonding
Modifications to these structural elements would likely result in altered activity profiles. For instance, changing the length of the fatty acid chain, modifying the stereochemistry, or substituting key amino acid residues could produce derivatives with enhanced specificity or potency for particular applications.
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